
2-Bromo-1-methylpyridinium
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Overview
Description
2-Bromo-1-methylpyridinium is a quaternary ammonium salt with the molecular formula C₆H₇BrN⁺. It is widely employed as a reagent in organic synthesis, particularly in esterification reactions. As demonstrated in studies, when combined with tributylamine and a carboxylic acid-alcohol mixture, it facilitates the formation of carboxylic esters in high yields (e.g., pivalic acid and t-butanol reactions) . Its efficacy stems from its ability to activate carboxylic acids, making it a preferred catalyst in sterically hindered or challenging ester syntheses. The compound’s structure—a pyridinium ring with a bromine atom at position 2 and a methyl group at position 1—confers both electrophilic reactivity and stability, critical for its role in nucleophilic substitution and coupling reactions.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-Bromo-1-methylpyridinium to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by varying solvents (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and stoichiometry of brominating agents (e.g., NBS vs. Br₂). Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution. For purity validation, combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. What characterization techniques are essential for confirming the structure of this compound derivatives?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : Identify substitution patterns and confirm bromine placement .
- X-ray Diffraction (XRD) : Resolve crystallographic ambiguities using SHELX software for refinement .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns .
Q. How should researchers design experiments to study the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), ligands (e.g., XPhos vs. SPhos), and bases (K₂CO₃ vs. Cs₂CO₃) under inert atmospheres. Employ kinetic studies to compare reaction rates and GC-MS to track byproduct formation .
Advanced Research Questions
Q. How can conflicting crystallographic data for this compound derivatives be resolved?
- Methodological Answer : Address contradictions by:
- Re-refining datasets with SHELXL using alternate disorder models .
- Performing comparative studies with neutron diffraction to resolve hydrogen atom positions.
- Validating results against computational geometry optimizations (DFT) .
Q. What strategies are recommended for investigating the mechanistic role of this compound in photoinduced electron-transfer reactions?
- Methodological Answer :
- Use transient absorption spectroscopy to track excited-state dynamics.
- Conduct isotopic labeling (e.g., deuterated solvents) to isolate solvent effects.
- Pair experimental data with DFT calculations to map reaction pathways .
Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound-based bioactive compounds?
- Methodological Answer :
- Synthesize analogs with systematic substitutions (e.g., methyl, halogen, aryl groups).
- Validate biological activity via dose-response assays (e.g., IC₅₀ determination).
- Use molecular docking (e.g., AutoDock Vina) to correlate structural features with target binding .
Q. Methodological Best Practices
Q. How should researchers ensure reproducibility when reporting synthetic protocols for this compound derivatives?
- Methodological Answer :
- Document exact reagent grades, solvent drying methods, and inert gas purging steps.
- Include detailed chromatographic conditions (Rf values, column dimensions).
- Deposit raw spectral data in public repositories (e.g., Zenodo) .
Q. What approaches are effective for resolving discrepancies in literature-reported spectroscopic data?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., identical NMR solvents, referencing).
- Compare data with computational predictions (e.g., ACD/Labs NMR predictor).
- Publish errata or correspondence to flag inconsistencies .
Q. Literature and Data Management
Q. How can researchers efficiently locate prior studies on this compound using academic databases?
- Methodological Answer :
- Use SciFinder® for structure-based searches and reaction pathway exploration.
- Apply Boolean operators (AND/OR/NOT) to filter results by publication type (e.g., patents vs. journals).
- Cross-reference citations in key reviews (e.g., Journal of Fluorine Chemistry) .
Q. What protocols ensure secure storage and sharing of experimental data for this compound research?
- Methodological Answer :
- Store electronic data in encrypted, cloud-based platforms (e.g., LabArchives) with version control.
- Maintain hard-copy lab notebooks with witness signatures for critical steps.
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when depositing data .
Comparison with Similar Compounds
The following section compares 2-Bromo-1-methylpyridinium with structurally analogous brominated pyridine derivatives, focusing on substituent effects, reactivity, and applications.
Structural and Functional Differences
2-Bromo-3-methylpyridine (CAS 3430-17-9)
- Molecular Formula : C₆H₆BrN
- Substituents : Bromine at position 2, methyl at position 3.
- Reactivity : The absence of a quaternary ammonium group reduces its electrophilicity compared to this compound. This compound is primarily used as a building block in pharmaceutical intermediates rather than as a catalyst .
5-Bromo-2-methoxy-3-methylpyridine
- Substituents : Methoxy at position 2, methyl at position 3, bromine at position 5.
- Reactivity : The electron-withdrawing methoxy group deactivates the pyridine ring, reducing its suitability for electrophilic substitutions. Applications focus on agrochemical synthesis .
5-Bromo-2-(2-methoxyphenyl)pyridine (CAS 1194683-55-0)
- Molecular Formula: C₁₂H₁₀BrNO
- Substituents : Aryl group with methoxy at position 2, bromine at position 5.
- Applications : The extended aromatic system enhances π-π stacking, making it valuable in materials science and cross-coupling reactions .
3-Bromo-5-methylpyridin-2-amine (CAS 13534-99-1)
- Substituents: Amino group at position 2, bromine at position 3, methyl at position 5.
- Reactivity: The amino group increases nucleophilicity, enabling participation in Ullmann or Buchwald-Hartwig amination reactions .
5-Bromo-2-(2-methylpiperidin-1-yl)pyridine (CAS 1220030-81-8)
- Molecular Formula : C₁₁H₁₅BrN₂
- Substituents : Piperidine ring at position 2, bromine at position 5.
- Applications : The basic piperidine moiety enhances solubility in polar solvents, favoring its use in medicinal chemistry .
Comparative Data Table
Key Research Findings
Catalytic Efficiency: this compound outperforms non-quaternary analogs (e.g., 2-Bromo-3-methylpyridine) in esterification due to its enhanced electrophilicity and stability under reaction conditions .
Substituent Effects: Methoxy groups (e.g., in 5-Bromo-2-methoxy-3-methylpyridine) reduce ring reactivity, whereas amino groups (e.g., 3-Bromo-5-methylpyridin-2-amine) enable participation in metal-catalyzed couplings .
Steric and Electronic Tuning : Bulky substituents, such as the piperidine ring in 5-Bromo-2-(2-methylpiperidin-1-yl)pyridine, improve solubility and bioavailability, critical for drug development .
Preparation Methods
General Synthetic Strategy for Pyridinium Salts
The synthesis of 2-bromo-1-methylpyridinium derivatives follows a nucleophilic substitution mechanism, where methyl iodide reacts with the nitrogen atom of 2-bromopyridine. This quaternization reaction is typically conducted in polar aprotic solvents such as acetone, which facilitate the formation of the pyridinium ion .
Detailed Preparation Method of this compound Iodide
Reagents and Materials
-
2-Bromopyridine : The starting heterocyclic compound.
-
Methyl iodide (MeI) : The alkylating agent.
-
Acetone : Reaction solvent.
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Dry diethyl ether : Used for washing the precipitate.
Reaction Conditions
-
Mixing Ratio : 1.2 equivalents of MeI per equivalent of 2-bromopyridine.
-
Temperature : Initial cooling to 0°C, followed by stirring at room temperature (rt) for 72 hours.
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Solvent Volume : Sufficient acetone to fully dissolve reactants.
Workup and Purification
Post-reaction, the precipitated pyridinium salt is filtered, washed with dry ether, and dried under vacuum. No further purification is required, as the product is obtained in 80–90% yield as a colorless solid .
Table 1: Optimization Parameters for this compound Iodide Synthesis
Parameter | Value/Range | Impact on Yield |
---|---|---|
MeI Equivalents | 1.2 | Maximizes alkylation efficiency |
Reaction Temperature | 0°C → rt | Prevents exothermic side reactions |
Stirring Time | 72 hours | Ensures complete conversion |
Solvent | Acetone | Enhances solubility of intermediates |
Analysis of Reaction Parameters
Stoichiometry
Using 1.2 equivalents of MeI ensures excess methylating agent to drive the reaction to completion, minimizing unreacted 2-bromopyridine . Sub-stoichiometric MeI reduces yields due to incomplete quaternization.
Solvent Selection
Acetone’s polarity stabilizes the transition state during alkylation, while its low boiling point (56°C) allows easy removal during workup. Alternatives like acetonitrile or THF are less effective due to poorer ion solvation .
Temperature Profile
Cooling to 0°C initially mitigates exothermic heat generation, while subsequent rt stirring maintains reaction kinetics without promoting decomposition.
Yield and Purity Considerations
The method consistently delivers 80–90% isolated yield, with purity exceeding 95% as confirmed by NMR and mass spectrometry . The absence of column chromatography simplifies scalability for industrial applications.
Comparative Data with Related Compounds
Chloro Analog Synthesis
Replacing MeI with methyl chloride under identical conditions yields 2-chloro-1-methylpyridinium chloride, albeit with marginally lower yields (75–85%) due to chloride’s weaker nucleophilicity .
Alternative Alkylating Agents
While ethyl iodide can synthesize 2-bromo-1-ethylpyridinium salts, the bulkier ethyl group reduces reaction efficiency, necessitating higher temperatures (40–50°C) and extended reaction times .
Applications and Derivatives
This compound iodide serves as a precursor for Erdafitinib intermediates, where it participates in substitution reactions with nitroanilines to form quinoxaline derivatives . Its utility in dehydrative coupling is attributed to its ability to activate hydroxyl groups, facilitating esterification and glycosylation reactions .
Properties
Molecular Formula |
C6H7BrN+ |
---|---|
Molecular Weight |
173.03 g/mol |
IUPAC Name |
2-bromo-1-methylpyridin-1-ium |
InChI |
InChI=1S/C6H7BrN/c1-8-5-3-2-4-6(8)7/h2-5H,1H3/q+1 |
InChI Key |
ZUHZWFGTRURCNC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC=CC=C1Br |
Synonyms |
2-bromo-1-methylpyridinium 2-bromo-1-methylpyridinium iodide |
Origin of Product |
United States |
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